

Application Notes & Protocols for Quantitative Analysis of N4-acetylcytidine (ac4C) Modification

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Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

N4-acetylcytidine (ac4C) is a conserved RNA modification present in all domains of life.[1][2] This modification plays a crucial role in various biological processes, including the regulation of mRNA stability and translation efficiency, and has been implicated in the pathogenesis of several diseases, including cancer and neurological disorders.[3][4][5][6] Accurate quantification of ac4C levels is essential for understanding its biological functions and for the development of novel therapeutic strategies. These application notes provide detailed protocols for the quantitative analysis of ac4C modification levels using state-of-the-art sequencing and mass spectrometry techniques.

I. Quantitative Methods for ac4C Detection

Several methods have been developed for the detection and quantification of ac4C. These can be broadly categorized into sequencing-based methods and mass spectrometry-based methods.

- Sequencing-based methods offer single-nucleotide resolution and transcriptome-wide mapping of ac4C. These methods rely on chemical treatment that specifically alters the ac4C

base, leading to misincorporation during reverse transcription, which can be detected by next-generation sequencing.

- Mass spectrometry (MS)-based methods provide a direct and highly accurate means of quantifying the absolute levels of ac4C in total RNA or specific RNA fragments.

A summary of commonly used techniques is presented below:

Method	Principle	Resolution	Throughput	Quantitative	Reference
ac4C-seq	Chemical reduction of ac4C with sodium cyanoborohydride (NaCNBH3) leading to C-to-T transition upon reverse transcription.	Single-nucleotide	High	Yes	[1] [7] [8] [9]
RedaC:T-seq	Chemical reduction of ac4C with sodium borohydride (NaBH4) leading to C-to-T transition upon reverse transcription.	Single-nucleotide	High	Yes	[10] [11]
RetraC:T	Enhanced C-to-T mismatch detection by using a modified dNTP (2-amino-dATP) during reverse transcription following NaBH4 or	Single-nucleotide	High	Yes	[12]

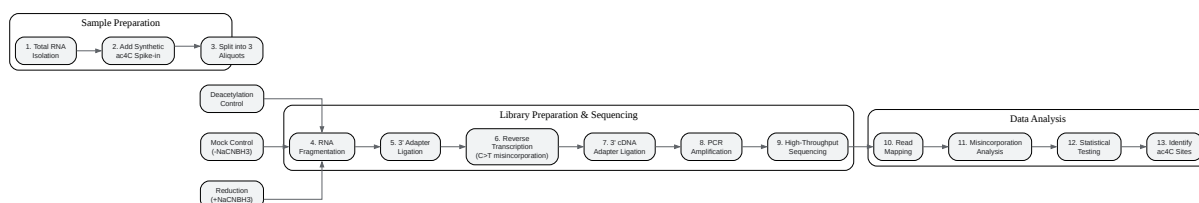
	NaCNBH3 reduction.					
acRIP-seq	Immunoprecipitation of ac4C-containing RNA fragments using an ac4C-specific antibody followed by sequencing.	~100-200 nt	High	Semi-quantitative	[6][13]	
LC-MS/MS	Liquid chromatography-tandem mass spectrometry for direct detection and quantification of ac4C nucleosides from digested RNA.	Not applicable	Low	Yes	[2][14]	

II. Experimental Protocols

Protocol 1: ac4C-seq for Quantitative, Single-Nucleotide Resolution Mapping

This protocol is based on the method described by Sas-Chen et al. and allows for the transcriptome-wide quantitative mapping of ac4C at single-nucleotide resolution.[1][7][8][9]

Experimental Workflow:



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Caption: Experimental workflow for ac4C-seq protocol.

Methodology:

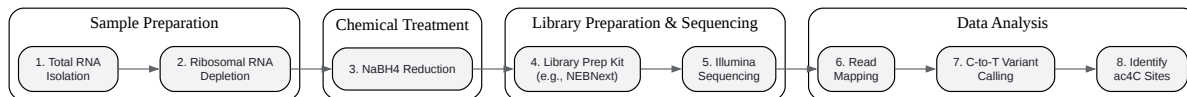
- **RNA Isolation:** Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA.
- **Synthetic Spike-in Addition:** Add a synthetic RNA spike-in containing a known ac4C site to each sample. This serves as an internal control for the efficiency of the chemical reduction and reverse transcription steps.
- **Sample Aliquoting:** Split each RNA sample into three aliquots for treatment:
 - **Reduction Sample:** Treated with sodium cyanoborohydride (NaCNBH₃) under acidic conditions.
 - **Mock Control:** Treated under the same acidic conditions but without NaCNBH₃.

- Deacetylation Control: Treated with a mild alkali to remove the acetyl group from ac4C, followed by NaCNBH₃ treatment.
- RNA Fragmentation: Fragment the RNA to an average size of ~200 nucleotides.
- 3' Adapter Ligation: Ligate an RNA adapter to the 3' end of the fragmented RNA.
- Reverse Transcription: Perform reverse transcription using a reverse transcriptase such as TGIRT-III.^{[1][2]} The reduced ac4C will cause a non-cognate nucleotide (typically 'A') to be incorporated into the cDNA, resulting in a C-to-T transition in the sequencing data.^{[1][7]}
- 3' cDNA Adapter Ligation: Ligate a second adapter to the 3' end of the single-stranded cDNA.
- PCR Amplification: Amplify the cDNA library using PCR.
- High-Throughput Sequencing: Sequence the prepared libraries on an Illumina platform.
- Data Analysis:
 - Map the sequencing reads to the reference genome.
 - Calculate the C-to-T misincorporation rate at each cytidine position for the reduction, mock, and deacetylation control samples.
 - Statistically compare the misincorporation rates to identify significant C-to-T transitions that are specific to the reduction sample, indicating the presence of ac4C.^[2]

Protocol 2: RedaC:T-seq for Base-Resolution ac4C Mapping

This protocol, developed by Arango et al., utilizes sodium borohydride (NaBH₄) for the reduction of ac4C.^{[10][11]}

Experimental Workflow:



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Caption: Experimental workflow for RedaC:T-seq protocol.

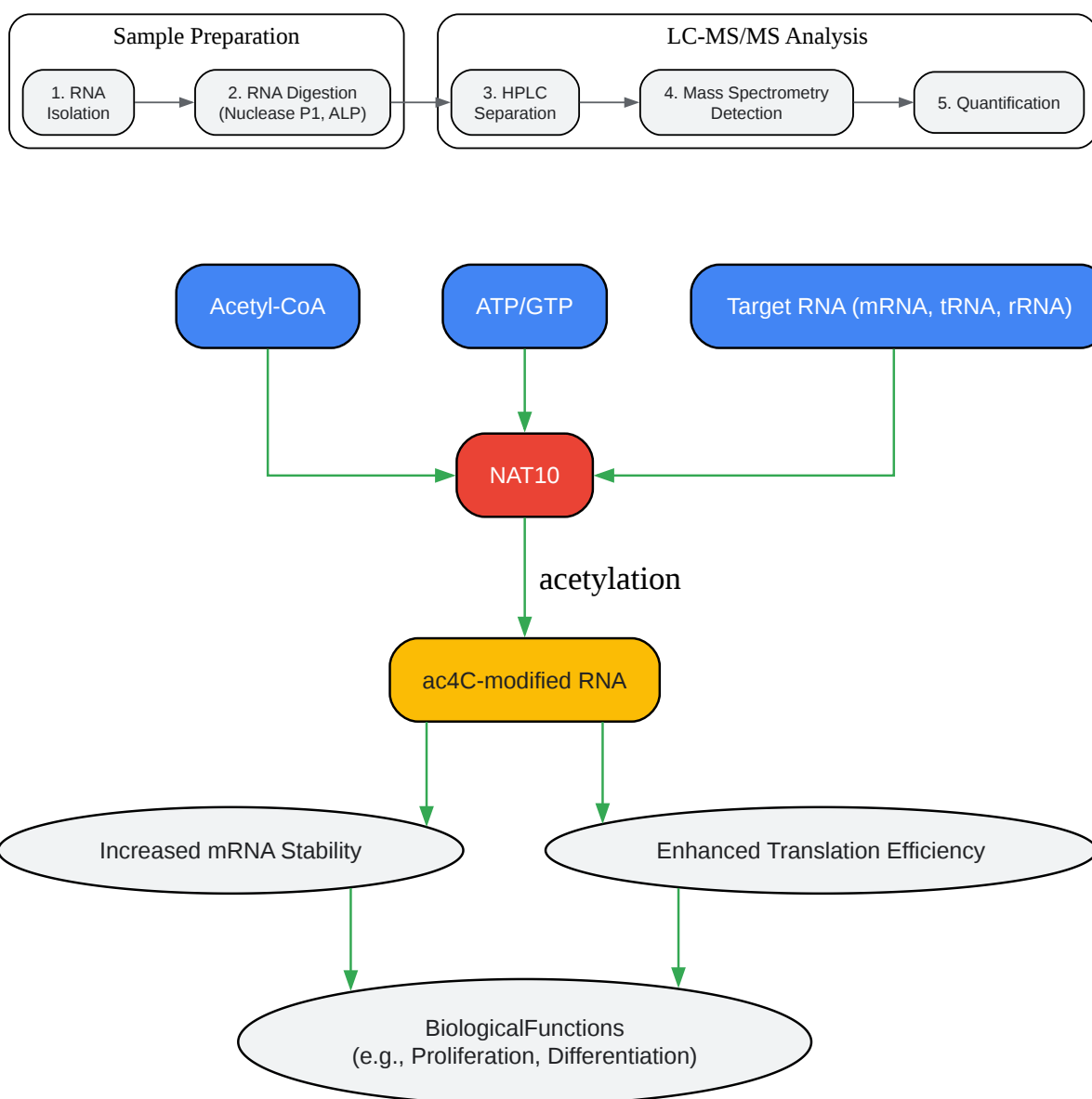
Methodology:

- RNA Isolation and DNase Treatment: Isolate total RNA and treat with DNase to remove any contaminating DNA.[10]
- Ribosomal RNA (rRNA) Depletion: Deplete rRNA from the total RNA sample using a commercially available kit.[11]
- NaBH₄ Reduction: Treat the rRNA-depleted RNA with sodium borohydride (NaBH₄) to reduce ac4C to tetrahydro-ac4C. This modified base will be read as a thymidine during sequencing.[10][11]
- Library Preparation: Prepare sequencing libraries from the NaBH₄-treated RNA using a standard RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit).[11]
- Illumina Sequencing: Sequence the prepared libraries on an Illumina platform.
- Data Analysis:
 - Align the sequencing reads to the reference transcriptome.
 - Perform variant calling to identify C-to-T conversions.
 - Filter and analyze the C-to-T conversions to identify high-confidence ac4C sites.

Protocol 3: LC-MS/MS for Absolute Quantification of ac4C

This protocol provides a method for the absolute quantification of ac4C levels in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[2][14]}

Experimental Workflow:



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